molecular formula C7H13N3O2S B13066788 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13066788
M. Wt: 203.26 g/mol
InChI Key: BBWGEBVCCHVWJQ-UHFFFAOYSA-N
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Description

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with methanesulfonylmethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methanesulfonylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methanesulfonyl and dimethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2,4-dimethyl-5-(methylsulfonylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-5-6(4-13(3,11)12)9-10(2)7(5)8/h4,8H2,1-3H3

InChI Key

BBWGEBVCCHVWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CS(=O)(=O)C)C)N

Origin of Product

United States

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